4-(3-Chloropropoxy)-3-methoxybenzaldehyde
Overview
Description
4-(3-Chloropropoxy)-3-methoxybenzaldehyde is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzaldehyde, featuring a methoxy group at the 3-position and a chloropropoxy group at the 4-position
Mechanism of Action
Target of Action
The primary targets of 4-(3-Chloropropoxy)-3-methoxybenzaldehyde are currently unknown. This compound is a derivative of benzaldehyde and may interact with proteins or enzymes that have affinity for benzaldehyde derivatives .
Mode of Action
It is known that benzaldehyde derivatives can interact with various biological targets, potentially altering their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropoxy)-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3-methoxybenzaldehyde in acetonitrile.
- Add potassium carbonate and 3-chloropropanol to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and extract the product using an organic solvent like dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropropoxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-(3-Chloropropoxy)-3-methoxybenzoic acid.
Reduction: 4-(3-Chloropropoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chloropropoxy)-3-methoxybenzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloropropoxy)benzaldehyde: Lacks the methoxy group at the 3-position, which may affect its reactivity and biological activity.
3-Methoxy-4-(2-chloropropoxy)benzaldehyde: Similar structure but with a different positioning of the chloropropoxy group, leading to different chemical and biological properties.
4-(3-Chloropropoxy)-3-methoxyacetophenone: Contains a ketone group instead of an aldehyde group, resulting in different reactivity and applications.
Uniqueness
4-(3-Chloropropoxy)-3-methoxybenzaldehyde is unique due to the presence of both the methoxy and chloropropoxy groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules with diverse applications.
Properties
IUPAC Name |
4-(3-chloropropoxy)-3-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGULLHQDRWGDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151719-92-5 | |
Record name | 4-(3-CHLOROPROPOXY)-M-ANISALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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